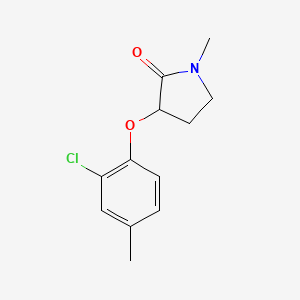![molecular formula C10H17N3OS B7593065 3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol](/img/structure/B7593065.png)
3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as MPB or 4-methylthio-3-(2-pyrimidinylamino)butanol and is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Mechanism of Action
MPB inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in cells, ultimately improving glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that MPB can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to reduce hepatic glucose production and improve lipid metabolism. These effects are thought to be due to the inhibition of PTP1B by MPB.
Advantages and Limitations for Lab Experiments
One advantage of using MPB in lab experiments is its potency and selectivity as a PTP1B inhibitor. This allows for precise targeting of the enzyme and minimizes off-target effects. However, one limitation is that MPB is not very soluble in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several potential future directions for research on MPB. One area of interest is in the development of new diabetes treatments based on its PTP1B inhibitory activity. Another potential application is in the treatment of cancer, as PTP1B has been implicated in tumor growth and metastasis. Additionally, further studies on the biochemical and physiological effects of MPB could lead to a better understanding of its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of 3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol involves a multistep process. The starting material is 2-amino-4-methylpyrimidine, which is reacted with 4-methylthiobutanal to form the intermediate 4-methylthio-2-(pyrimidin-2-ylamino)butanal. This intermediate is then reduced using sodium borohydride to yield the final product, 3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol.
Scientific Research Applications
The primary application of 3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol is in the field of diabetes research. PTP1B is an enzyme that plays a critical role in insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. MPB has been found to be a potent and selective inhibitor of PTP1B, making it a promising candidate for the development of new diabetes treatments.
properties
IUPAC Name |
3-[(4-methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-8-3-5-11-10(12-8)13-9(4-6-14)7-15-2/h3,5,9,14H,4,6-7H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKYGQHRAWTQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(CCO)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea](/img/structure/B7592982.png)
![1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7592987.png)
![1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea](/img/structure/B7592988.png)
![3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7593009.png)
![2-cyclopentyl-N-[2-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]ethyl]acetamide](/img/structure/B7593016.png)

![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7593036.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7593058.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine](/img/structure/B7593062.png)
![3-(1,2-oxazol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7593064.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)

![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)